AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, CARBAMATE

Description

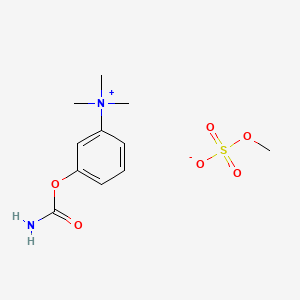

AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, CARBAMATE: is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique molecular structure, which includes a trimethylammonium group, a hydroxyphenyl group, and a carbamate group, all linked through a methylsulfate moiety.

Properties

IUPAC Name |

(3-carbamoyloxyphenyl)-trimethylazanium;methyl sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.CH4O4S/c1-12(2,3)8-5-4-6-9(7-8)14-10(11)13;1-5-6(2,3)4/h4-7H,1-3H3,(H-,11,13);1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABUYIINIKPQQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC(=CC=C1)OC(=O)N.COS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10214191 | |

| Record name | Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64051-18-9 | |

| Record name | Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064051189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, CARBAMATE typically involves the reaction of (m-hydroxyphenyl)trimethylammonium with methylsulfate and a carbamate source. The reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization and purification to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions: AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, CARBAMATE undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized under specific conditions to form quinones.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The trimethylammonium group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used in substitution reactions, including halides and amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different hydroxyphenyl derivatives .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations.

Biology: In biological research, AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, CARBAMATE is used to study enzyme interactions and cellular processes. It is particularly useful in investigating the mechanisms of enzyme inhibition and activation.

Medicine: In medicine, this compound has applications in the development of pharmaceuticals. It is used as an active ingredient in drugs designed to treat specific medical conditions, such as myasthenia gravis .

Industry: Industrially, the compound is used in the production of various chemical products, including polymers and coatings. Its stability and reactivity make it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, CARBAMATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, as a cholinesterase inhibitor, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission .

Comparison with Similar Compounds

Neostigmine Methylsulfate: Similar in structure and function, used as a cholinesterase inhibitor.

Pyridostigmine Bromide: Another cholinesterase inhibitor with a slightly different structure and longer duration of action.

Physostigmine: A natural alkaloid with similar inhibitory effects on cholinesterase.

Uniqueness: AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound .

Biological Activity

Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, carbamate is a complex quaternary ammonium compound characterized by its unique molecular structure. This compound exhibits significant biological activity, particularly in antimicrobial properties and cellular interactions. This article delves into its biological activity, synthesis methods, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a trimethylammonium group linked to a m-hydroxyphenyl moiety, along with methyl sulfate and carbamate functionalities. This structural composition contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments.

Biological Activity Overview

-

Antimicrobial Properties :

- Quaternary ammonium compounds (QACs), including this compound, are known for their ability to disrupt microbial cell membranes. This disruption leads to cell lysis and death of various microorganisms, making them effective as antimicrobial agents.

-

Influence on Cellular Processes :

- Research indicates that similar compounds can modulate enzyme activities and influence cellular signaling pathways. Specifically, they may impact mitochondrial function and induce inflammatory responses in cells.

-

Therapeutic Potential :

- The presence of the m-hydroxyphenyl group may enhance interactions with biological targets, potentially increasing the compound's efficacy in therapeutic applications. Studies suggest that such compounds can influence inflammation and other cellular responses.

Synthesis Methods

The synthesis of ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate can be achieved through several chemical methods. Common approaches include:

- Quaternization Reactions : Involving the reaction of tertiary amines with alkylating agents.

- Esterification Processes : Where the hydroxyl group of the phenolic structure reacts with methyl sulfate to form esters.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Disruption of microbial membranes leading to cell death | |

| Enzyme Modulation | Influence on cellular signaling pathways | |

| Inflammatory Response | Induction of inflammatory markers in human cell lines |

Case Study Example

A study investigating the antimicrobial efficacy of quaternary ammonium compounds found that those similar to ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate exhibited significant activity against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that supports its potential use in disinfectants and therapeutic formulations.

Potential Applications

Given its biological activities, ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate has potential applications in:

- Pharmaceuticals : As an antimicrobial agent in topical formulations.

- Industrial Cleaning Products : Due to its ability to kill bacteria and fungi.

- Research : As a tool for studying cellular processes related to inflammation and mitochondrial function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.